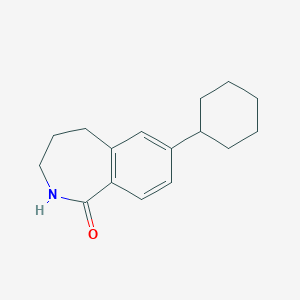

7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” is a chemical compound. It is a derivative of the 2,3,4,5-tetrahydro-1H-2-benzazepine class of compounds .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives involves the rearrangement of 1,2,3,4-tetrahydroisoquinolinium quaternary salts by the action of base with or without dimethyl acetylenedicarboxylate . These quaternary salts, containing a methylene group at the nitrogen atom, are converted in the presence of base through intermediate N-ylides into the Stevens rearrangement products, namely, tetrahydro-3-benzazepines .Chemical Reactions Analysis

The chemical reactions involving 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives are complex and involve several steps . These include the formation of 2-substituted tetrahydrobenzazepine derivatives due to a [1,2]-sigmatropic shift of the endocyclic benzyl fragment to the exocyclic anionic site of the intermediate N-ylide .Applications De Recherche Scientifique

- Studies : A series of novel derivatives of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) test . These studies aimed to identify compounds with potential therapeutic use in epilepsy management.

- Evaluation : The neurotoxicity of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one derivatives was assessed using the rotarod neurotoxicity test (Tox) in animal models . Understanding its neuroprotective effects could lead to applications in neurodegenerative diseases.

- Synthetic Approaches : Novel heteroaryl-fused indole ring systems, including 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles, have been synthesized, and 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one plays a role in these synthetic strategies . These efforts contribute to the development of new therapeutic agents.

Anticonvulsant Properties

Neuroprotective Effects

Medicinal Chemistry and Drug Design

Orientations Futures

The future directions for the research and development of “7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” and its derivatives could involve further exploration of their potential medicinal properties, such as their anticonvulsant activities . Additionally, further studies could be conducted to explore the synthesis and properties of other derivatives of 2,3,4,5-tetrahydro-1H-2-benzazepine .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit neurotropic properties , suggesting that this compound may also interact with neural targets.

Biochemical Pathways

Given its potential neurotropic properties , it may influence pathways related to neural function and signaling.

Result of Action

Similar compounds have been found to exhibit neurotropic properties , suggesting that this compound may also have effects on neural function.

Propriétés

IUPAC Name |

7-cyclohexyl-2,3,4,5-tetrahydro-2-benzazepin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16-15-9-8-13(12-5-2-1-3-6-12)11-14(15)7-4-10-17-16/h8-9,11-12H,1-7,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHUMVLTNWLCMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)C(=O)NCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2555447.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555449.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2555452.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)

![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)

![2-(((2,3-dimethyl-4-oxo-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2555458.png)

![6-Chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B2555462.png)

![6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2555465.png)